Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate
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Overview
Description
Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . . This compound is characterized by the presence of a hydroxyimino group and a pyridyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 5-oxo-5-(3-pyridyl)-pentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an organic solvent like ethanol or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridyl group can participate in π-π interactions with aromatic residues in proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Oxo-5-(3-pyridyl)-pentanoate: A precursor in the synthesis of Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate.
Ethyl 5-Amino-5-(3-pyridyl)-pentanoate: A reduction product of this compound.
Uniqueness
This compound is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl (5E)-5-hydroxyimino-5-pyridin-3-ylpentanoate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11+ |
InChI Key |
GJLCWKBYOATURA-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)CCC/C(=N\O)/C1=CN=CC=C1 |
Canonical SMILES |
CCOC(=O)CCCC(=NO)C1=CN=CC=C1 |
Origin of Product |
United States |
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